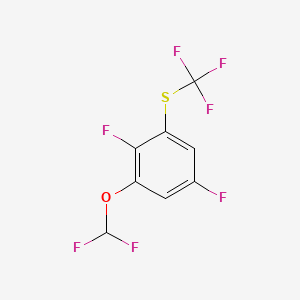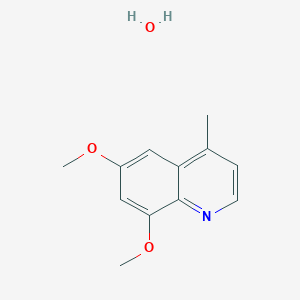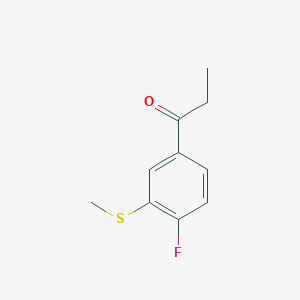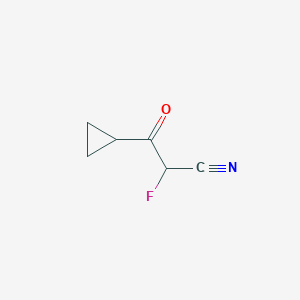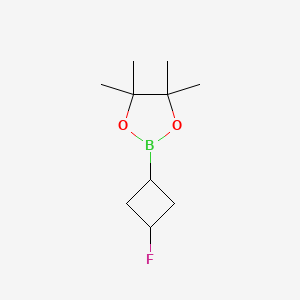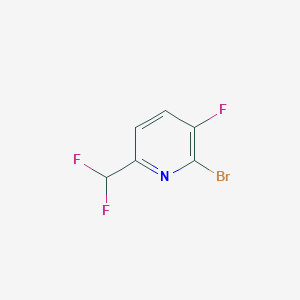
2-Bromo-6-(difluoromethyl)-3-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(difluoromethyl)-3-fluoropyridine is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, fluorine, and difluoromethyl groups in its structure imparts distinct reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(difluoromethyl)-3-fluoropyridine typically involves the bromination and fluorination of pyridine derivatives. One common method includes the following steps:
Starting Material: Pyridine derivative.
Bromination: Introduction of the bromine atom at the 2-position using bromine or a brominating agent.
Fluorination: Introduction of fluorine atoms at the 3- and 6-positions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Difluoromethylation: Introduction of the difluoromethyl group using difluoromethylating reagents like difluoromethyl bromide or difluoromethyl sulfone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(difluoromethyl)-3-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Products: Amino, thio, or alkoxy derivatives.
Oxidation Products: Pyridine N-oxides or other oxidized derivatives.
Reduction Products: Reduced pyridine derivatives.
Coupling Products: Biaryl or heteroaryl compounds.
Scientific Research Applications
2-Bromo-6-(difluoromethyl)-3-fluoropyridine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.
Chemical Biology: Employed in the study of biological pathways and the development of chemical probes.
Agricultural Chemistry: Used in the synthesis of agrochemicals, such as herbicides or insecticides.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(difluoromethyl)-3-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can facilitate further functionalization.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(trifluoromethyl)benzo[d]thiazole: Contains a trifluoromethyl group instead of a difluoromethyl group and a benzo[d]thiazole ring instead of a pyridine ring.
2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole: Contains a trifluoromethoxy group and a benzo[d]thiazole ring.
Uniqueness
2-Bromo-6-(difluoromethyl)-3-fluoropyridine is unique due to the combination of bromine, difluoromethyl, and fluorine groups on a pyridine ring. This combination imparts distinct reactivity and stability, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H3BrF3N |
|---|---|
Molecular Weight |
225.99 g/mol |
IUPAC Name |
2-bromo-6-(difluoromethyl)-3-fluoropyridine |
InChI |
InChI=1S/C6H3BrF3N/c7-5-3(8)1-2-4(11-5)6(9)10/h1-2,6H |
InChI Key |
HGPMGFISJZFOIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


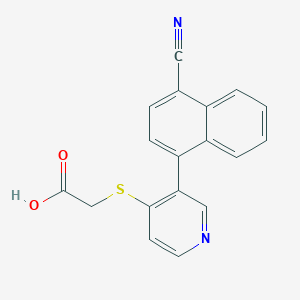



![3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B14041243.png)

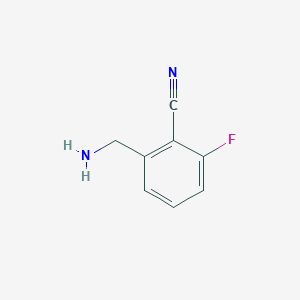

![Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14041279.png)
